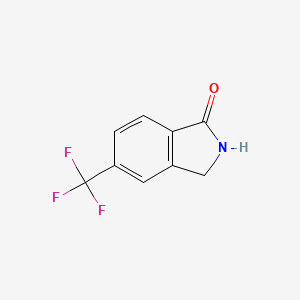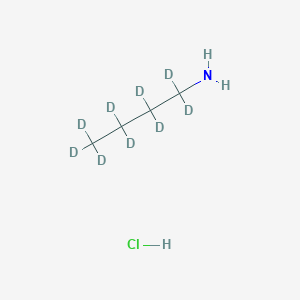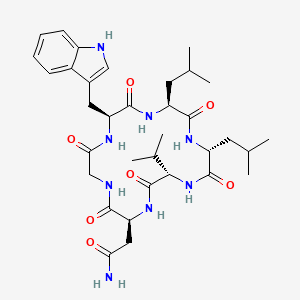
Desotamide B
Overview
Description
Desotamide B is part of the desotamide family, which also includes desotamide, wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These are cyclic peptides that range in size between six and ten amino acids in length . The desotamide family has attracted significant attention due to their highly functionalised scaffolds, which are cyclised by a recently identified standalone cyclase .
Synthesis Analysis
The synthesis of this compound and its analogues has been a topic of research. A study reported the synthesis of 10 new desotamide A analogues . The bioactivity data from this study revealed that residues at position II and VI greatly impact antibacterial activity .
Molecular Structure Analysis
This compound is a cyclic peptide, and its structure is part of the focus in the study of the desotamide family . A structure-activity relationship study was performed with synthetic derivatives of wollamide B, which revealed that the Trp and Leu residues in the first and second positions of the macrocycle, respectively, are essential for bioactivity .
Chemical Reactions Analysis
The biosynthesis of this compound involves a series of chemical reactions. Studies are ongoing to describe the nature and timing of hydroxylation events within the biosynthetic pathways for the desotamide family antibiotics .
Scientific Research Applications
Biosynthesis and Heterologous Expression
The biosynthetic gene cluster for desotamides, including Desotamide B, was identified in Streptomyces scopuliridis SCSIO ZJ46. This cluster, important for the production of antibacterial cyclohexapeptides, includes genes for nonribosomal peptide synthetases, resistance, transport, regulatory, and precursor biosynthesis proteins. Heterologous expression of this gene cluster led to the production of Desotamides A and B, demonstrating the potential for developing new clinically significant analogues (Li et al., 2015).
Antibacterial Properties
This compound, isolated from Streptomyces scopuliridis, shows notable antibacterial activities against strains of Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). This highlights its potential in addressing antibiotic-resistant bacterial infections (Song et al., 2014).
Structural Modifications and Antibacterial Activity
Further research focused on the synthesis of desotamide A analogues to explore antibacterial potential and structure-activity relationships. Some analogues demonstrated a significant increase in antibacterial activities against Gram-positive pathogens, including drug-resistant strains like MRSA (Xu et al., 2021).
Gene Cluster Roles in Biosynthesis
The roles of genes in the desotamide biosynthetic gene cluster have been studied in detail. Regulatory and transporter genes, as well as genes for macrocyclization, play crucial roles in the biosynthesis of desotamides, including this compound. Understanding these functions is key to enhancing production and developing novel analogs (Ding et al., 2020).
Safety and Hazards
According to a safety data sheet, Desotamide B is not classified according to the Globally Harmonized System (GHS), meaning it does not have any specific safety or hazard warnings . It’s important to note that this product is for research use and not for human or veterinary diagnostic or therapeutic use .
Future Directions
The desotamide family, including Desotamide B, is a relatively new group of non-ribosomal peptides with potent antimicrobial activities . Future research should focus on further exploring the antibacterial potential of desotamides, revealing the antibacterial structure-activity relationship of desotamides, and investigating the mechanism of action .
properties
IUPAC Name |
2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O7/c1-17(2)11-23-31(46)40-24(12-18(3)4)33(48)42-29(19(5)6)34(49)41-26(14-27(35)43)30(45)37-16-28(44)38-25(32(47)39-23)13-20-15-36-22-10-8-7-9-21(20)22/h7-10,15,17-19,23-26,29,36H,11-14,16H2,1-6H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)/t23-,24+,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWXLHSWFFSCF-LEGRXYIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)

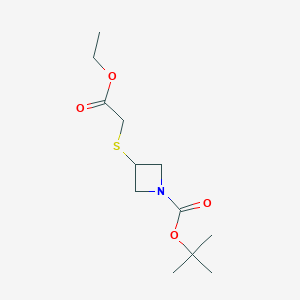
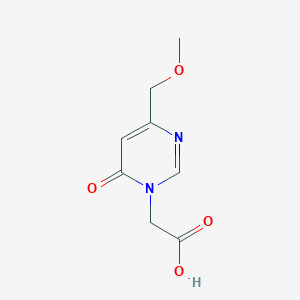


![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)
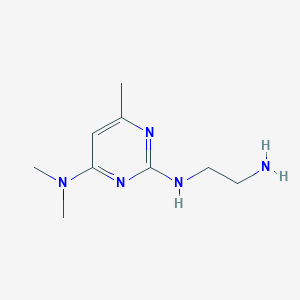
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)
